曲洛替尼
描述
三洛司坦是一种合成类固醇类似物,可作为 3-β-羟基类固醇脱氢酶的抑制剂。它主要用于治疗库欣综合征,这种疾病的特征是皮质醇分泌过多。 三洛司坦也已被用于兽医学治疗犬的肾上腺皮质机能亢进 .
科学研究应用
作用机制
三洛司坦通过抑制 3-β-羟基类固醇脱氢酶发挥作用,该酶参与皮质醇和其他类固醇的生物合成。通过阻断该酶,三洛司坦减少皮质醇的产生,从而减轻库欣综合征的症状。 这种酶的抑制也会影响其他类固醇激素的合成,包括醛固酮和肾上腺雄激素 .
类似化合物:
米托坦: 一种用于治疗肾上腺疾病的肾上腺皮质溶解剂。
酮康唑: 一种抗真菌剂,也抑制类固醇生成。
米替拉酮: 一种 11-β-羟化酶抑制剂,用于诊断和治疗肾上腺功能不全。
比较: 三洛司坦作为 3-β-羟基类固醇脱氢酶的竞争性抑制剂,其作用机制是独一无二的。与导致肾上腺皮质坏死的米托坦不同,三洛司坦不会损害肾上腺,并允许可逆地抑制类固醇生成。 与酮康唑和米替拉酮相比,三洛司坦对其抑制类固醇生物合成的选择性更强,使其成为治疗库欣综合征和肾上腺皮质机能亢进的首选药物 .
生化分析
Biochemical Properties
Trilostane interacts with the enzyme 3β-HSD, inhibiting its activity and thereby affecting the synthesis of steroid hormones . This interaction is concentration- and time-dependent .
Cellular Effects
In hepatocellular carcinoma (HCC) cells, trilostane suppresses growth and enhances the anti-cancer effects of other drugs . It does not significantly alter the levels of urinary catecholamines and their metabolites .
Molecular Mechanism
Trilostane exerts its effects at the molecular level by binding to 3β-HSD and inhibiting its activity. This prevents the conversion of certain substrates into steroid hormones, thereby disrupting normal cellular function .
Temporal Effects in Laboratory Settings
Over time, trilostane causes a significant reduction in the production of certain steroid hormones in vitro
Dosage Effects in Animal Models
The effects of trilostane vary with different dosages in animal models. While low doses of trilostane can inhibit the activity of 3β-HSD and reduce the production of steroid hormones, high doses may have toxic or adverse effects .
Metabolic Pathways
Trilostane is involved in the metabolic pathway of steroid hormone synthesis, where it interacts with the enzyme 3β-HSD. By inhibiting this enzyme, trilostane can affect metabolic flux and alter the levels of certain metabolites .
准备方法
合成路线和反应条件: 三洛司坦是以 (4α,5α,17β)-4,5-环氧雄甾-2-烯(2,3-d)异恶唑-17-醇为前体化合物合成的。 合成过程包括几个步骤,包括异恶唑环的形成和随后引入必要官能团的修饰 .
工业生产方法: 三洛司坦的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括使用甲醇和乙醚等溶剂,以及甲醇钠和乙酸等试剂 .
化学反应分析
反应类型: 三洛司坦会发生各种化学反应,包括:
氧化: 将羟基转化为酮。
还原: 将酮还原为羟基。
取代: 用其他取代基取代官能团。
常用试剂和条件:
氧化: 三氧化铬在乙酸中的试剂。
还原: 硼氢化钠在甲醇中的试剂。
取代: 甲醇钠在甲醇中的试剂。
相似化合物的比较
Mitotane: An adrenocorticolytic agent used in the treatment of adrenal gland disorders.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis.
Metyrapone: An inhibitor of 11-beta-hydroxylase used in the diagnosis and treatment of adrenal insufficiency.
Comparison: Trilostane is unique in its mechanism of action as a competitive inhibitor of 3-beta-hydroxysteroid dehydrogenase. Unlike mitotane, which causes necrosis of the adrenal cortex, trilostane does not damage the adrenal gland and allows for reversible inhibition of steroidogenesis. Compared to ketoconazole and metyrapone, trilostane is more selective in its inhibition of steroid biosynthesis, making it a preferred choice for the treatment of Cushing’s syndrome and hyperadrenocorticism .
属性
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-CXANFOAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023706 | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.93e-02 g/L | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13647-35-3 | |
Record name | Trilostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13647-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilostane [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trilostane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
Record name | Trilostane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilostane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trilostane?
A1: Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]
Q2: How does Trilostane's inhibition of 3β-HSD affect steroid hormone production?
A2: By inhibiting 3β-HSD, Trilostane disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]
Q3: Does Trilostane affect other steroid hormones beyond cortisol and aldosterone?
A3: Yes, Trilostane can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []
Q4: Does Trilostane's inhibition of 3β-HSD impact other organs besides the adrenal glands?
A4: Yes, Trilostane's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []
Q5: What is known about the absorption and metabolism of Trilostane?
A5: Trilostane exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketotrilostane, which demonstrates twice the potency of Trilostane in inhibiting 3β-HSD. []
Q6: How long does Trilostane remain active in the body?
A6: The duration of cortisol suppression after a single dose of Trilostane is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]
Q7: What are the primary clinical applications of Trilostane in veterinary medicine?
A7: Trilostane is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]
Q8: Are there differences in Trilostane dosage recommendations based on body weight?
A8: Research suggests that dogs weighing over 30 kg might require lower Trilostane doses compared to smaller dogs to achieve control of PDH clinical signs. []
Q9: What are the challenges in monitoring Trilostane therapy in dogs?
A9: While the ACTH stimulation test is commonly used to monitor Trilostane therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]
Q10: What are the potential adverse effects of Trilostane treatment?
A10: While generally safe, Trilostane can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。